

Molecular Characterization of Tenovin-1

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Compound Focus: Tenovin-1

CAS No.: 380315-80-0

Cat. No.: S548219

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Basic Chemical Properties

Property	Specification
Chemical Name	N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide [1]
Synonyms	Tenovin-1 [1]
CAS Registry #	380315-80-0 [1]
Molecular Formula	C ₂₀ H ₂₃ N ₃ O ₂ S [1]
Molecular Weight	369.5 Da [1]
Purity	≥99% by HPLC [1]

Biochemical Activity & Solubility

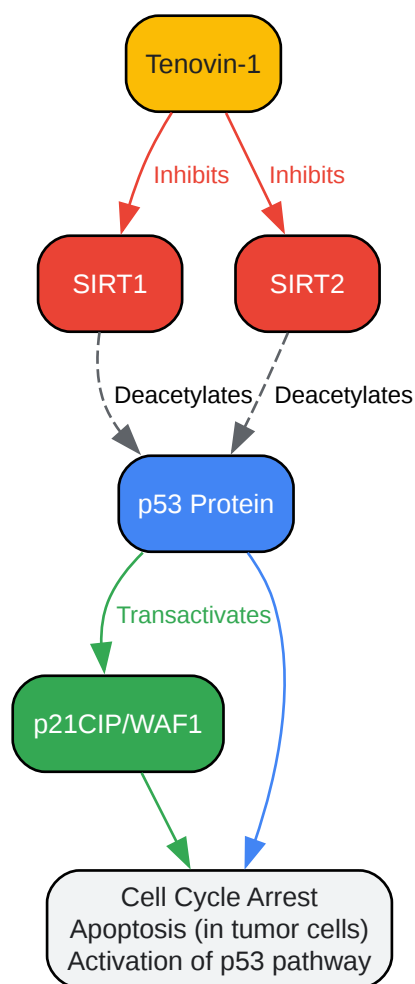
Parameter	Value / Description
Primary Target	SIRT1 and SIRT2 deacetylase activity [1]
Reported IC ₅₀ (SIRT1)	21 μM [1]

Parameter	Value / Description
Reported IC ₅₀ (SIRT2)	10 µM [1]
Solubility (DMSO)	74 mg/mL (200 mM) [1]
Solubility (Water)	<1 mg/mL (<1 mM) [1]
Solubility (15% Captisol)	15 mg/mL [1]
Storage	Store at or below –20°C; aqueous solutions are not stable for more than one day [1]

Mechanism of Action and Cellular Effects

Tenovin-1 is a small-molecule inhibitor that targets the NAD⁺-dependent deacetylase activity of SIRT1 and SIRT2 [1] [2]. Its biological effects are primarily mediated through the stabilization of the p53 tumor suppressor protein.

The following diagram illustrates the core mechanism of action of **Tenovin-1** and its downstream cellular consequences:



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Tenovin-1 inhibits SIRT1/2, leading to p53 pathway activation.

Key Experimental Protocols and Models

In Vitro Sirtuin Inhibition Assay This protocol is adapted from general sirtuin inhibition assays [3].

- **Enzyme Preparation:** Use recombinant human SIRT1 or SIRT2. SIRT2 (amino acids 50-356 with a C-terminal His-tag, $\geq 90\%$ purity) is typical [3].
- **Assay Buffer:** 50 mM Tris HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1.0 mg mL⁻¹ BSA, pH 8.0 [3].
- **Reaction Setup:** In a 96-well plate, combine SIRT enzyme (e.g., 100 nM), substrate (e.g., 50 μ M acetylated peptide), NAD⁺ (500 μ M), and **Tenovin-1** (serial dilutions in DMSO). The final DMSO concentration should not exceed 2% [3].

- **Incubation & Development:** Incubate at 37°C for 60 minutes. Stop the deacetylation reaction and develop fluorescence by adding a solution of trypsin (2.5 mg mL⁻¹ final) and nicotinamide (2 mM final). Incubate for 90 minutes at room temperature to allow trypsin to cleave the deacetylated substrate, releasing a fluorescent group (e.g., AMC) [3].
- **Detection:** Measure fluorescence (excitation ~360 nm, emission ~460 nm). Convert fluorescence readings to product concentration using a standard curve. Calculate residual enzyme activity and fit data to determine IC₅₀ values [3].

In Vivo Model: Hepatic Fibrosis in ZDF Rats [4]

- **Animal Model:** Zucker Diabetic Fatty (ZDF) rats, a model for metabolic syndrome and T2DM.
- **Induction:** Feed rats a High-Fat Diet (HFD) to induce hepatic fibrosis.
- **Dosing:** **Tenovin-1** is administered to the treatment group. The specific dosage from the recent study can be found in the original publication [4].
- **Endpoint Analysis:**
 - **Serum Biochemistry:** Measure ALT, AST, triglycerides (TG), and malondialdehyde (MDA).
 - **Hepatic Tissue Analysis:**
 - **Histology:** H&E staining for steatosis and inflammatory cell infiltration; Sirius Red or Masson's Trichrome for collagen deposition.
 - **Oxidative Stress Markers:** Assess glutathione, catalase, and superoxide dismutase levels.
 - **Molecular Analysis:** Immunoblotting for fibrosis biomarkers (α -SMA, COL1A1), SIRT1/2 expression, and phosphorylation of JNK-1 and STAT3.

In Vitro Model: Primary Astrocyte Senescence [5]

- **Cell Culture:** Harvest and culture primary astrocytes from the brain cortex of postnatal day 2 (P2) Sprague-Dawley rats.
- **Treatment:** Treat astrocytes with **Tenovin-1** (typical range 1-20 μ M, dissolved in DMSO) for 24-72 hours.
- **Senescence Assessment:**
 - **SA- β -gal Staining:** Use a commercial senescence detection kit. Count SA- β -gal-positive cells (blue staining).
 - **SASP Analysis:** Measure secretion of pro-inflammatory cytokines like IL-6 and IL-1 β via ELISA or immunoblotting.
 - **Cell Cycle Analysis:** Examine protein levels of phospho-histone H3, CDK2, and CDK4 by Western blot.
 - **Functional Assay:** Perform a wound-healing (scratch) assay to assess impaired migration.

Research Applications and Key Findings

The following table summarizes significant findings from recent studies utilizing **Tenovin-1**:

Disease/Area of Study	Model System	Key Findings
Hepatic Fibrosis & NAFLD/NASH [4]	HFD-fed ZDF rats; TGF- β 1-activated LX-2 cells; FFA-treated co-culture cells.	Attenuated liver fibrosis, reduced collagen deposition, suppressed pro-inflammatory cytokines (IL-6, IL-1 β , TNF- α), inhibited HSC activation, and modulated JNK-1/STAT3 signaling.
Cellular Senescence [5]	Rat primary astrocytes.	Induced senescence (increased SA- β -gal activity, SASP), altered cell cycle protein expression (increased p-H3, decreased CDK2), and impaired wound-healing capacity.
Virology (Broad-Spectrum) [6]	Various viral infection models.	An allosteric SIRT2 inhibitor (related mechanism) showed broad-spectrum antiviral activity, suggesting a potential role for SIRT2 inhibition in host-directed antiviral therapy.
Oncology (p53 Activation) [2]	Various tumor cell lines (e.g., BL2 Burkitt's lymphoma, ARN8 melanoma).	Elevated p53 and p21 protein levels, decreased tumor cell viability, and impaired tumor growth in vivo.

Critical Considerations for Researchers

- Solubility and Formulation:** **Tenovin-1** has very low aqueous solubility. For cellular assays, prepare a stock solution in DMSO. For in vivo studies, 15% Captisol (a modified cyclodextrin) can be used to achieve a concentration of 15 mg/mL [1].
- Target Selectivity:** While **Tenovin-1** is described as a SIRT1/2 inhibitor, always consider potential off-target effects. Its effects are often—but not exclusively—mediated via p53 [2].
- Context-Dependent Outcomes:** The biological effect of SIRT inhibition can vary. In neurodegeneration, SIRT2 inhibition is often viewed as protective, whereas in cancer, the outcome depends on the cellular context and p53 status [7].

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